molecular formula C11H12N2O B12947861 3-(Benzyloxy)-1-methyl-1H-pyrazole

3-(Benzyloxy)-1-methyl-1H-pyrazole

Cat. No.: B12947861
M. Wt: 188.23 g/mol
InChI Key: AEKGRHYVZQBPOI-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-1-methyl-1H-pyrazole is a pyrazole-based chemical building block of interest in medicinal chemistry and drug discovery research, particularly in the development of inhibitors for metalloproteases . Pyrazole derivatives are a prominent class of five-membered heterocyclic compounds known for their diverse pharmacological properties and are key scaffolds in numerous bioactive molecules . This specific compound features a benzyloxy group at the 3-position and a methyl group on the ring nitrogen, making it a valuable intermediate for the synthesis of more complex molecules targeting enzyme active sites . Research into related pyrazole structures has demonstrated their significant potential as potent and selective inhibitors for metalloproteinases such as meprin α and meprin β, which are emerging targets in pathologies including cancer, Alzheimer's disease, and fibrotic disorders . The compound is provided for research purposes as part of chemical libraries for high-throughput screening and for the exploration of structure-activity relationships (SAR) in inhibitor optimization campaigns . This product is intended for laboratory research use only and is not approved for human consumption or diagnostic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H12N2O

Molecular Weight

188.23 g/mol

IUPAC Name

1-methyl-3-phenylmethoxypyrazole

InChI

InChI=1S/C11H12N2O/c1-13-8-7-11(12-13)14-9-10-5-3-2-4-6-10/h2-8H,9H2,1H3

InChI Key

AEKGRHYVZQBPOI-UHFFFAOYSA-N

Canonical SMILES

CN1C=CC(=N1)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Cyclocondensation to Form the Pyrazole Core

The pyrazole ring is commonly synthesized by the cyclocondensation of hydrazine derivatives with 1,3-dicarbonyl compounds under controlled conditions. Recent studies have shown that using aprotic dipolar solvents such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), or dimethylacetamide (DMAc) with added strong acid (e.g., 10 N HCl) accelerates the dehydration step, improving yields and regioselectivity at ambient temperature.

Parameter Typical Conditions Outcome
Solvent DMF, NMP, DMAc Enhanced dehydration rate
Acid catalyst 10 N HCl Increased yield and regioselectivity
Temperature Ambient Mild reaction conditions
Reaction time Several hours Efficient cyclocondensation

Introduction of the Benzyloxy Group

The benzyloxy substituent at the 3-position can be introduced by two main approaches:

  • Nucleophilic Substitution: Reaction of a pyrazole hydroxyl group with benzyl halides (e.g., benzyl chloride) in the presence of a base such as sodium hydride (NaH) in polar aprotic solvents like DMF. This method yields the O-benzylated pyrazole with good efficiency.

  • Palladium-Catalyzed Cross-Coupling: Using palladium catalysts (e.g., Pd(PPh₃)₄) to couple pyrazole triflates with benzyl boronic acids or benzyl halides under inert atmosphere. This method allows for high regioselectivity and functional group tolerance.

Method Reagents & Conditions Yield (%) Notes
Nucleophilic Substitution Pyrazole-OH + Benzyl chloride, NaH, DMF, 0-60 °C 73-85 Straightforward, mild conditions
Pd-Catalyzed Cross-Coupling Pyrazole triflate + Benzyl boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux 70-85 High selectivity, scalable

Methylation of the pyrazole nitrogen is typically achieved by treating the pyrazole with methylating agents such as methyl iodide or dimethyl sulfate under basic conditions. This step is often performed after the benzyloxy group introduction to avoid side reactions.

A typical synthetic sequence for 3-(Benzyloxy)-1-methyl-1H-pyrazole is as follows:

  • Starting Material: 3-hydroxy-1-methyl-1H-pyrazole.
  • Benzylation: React with benzyl chloride in the presence of NaH in DMF at 0–60 °C to yield this compound.
  • Purification: Flash chromatography or recrystallization to isolate the pure product.

This method yields the target compound in approximately 73–85% yield with high purity.

For more complex derivatives, palladium-catalyzed cross-coupling reactions are employed. The pyrazole is first converted to a triflate intermediate, which then undergoes Suzuki-Miyaura coupling with benzyl boronic acids or other aryl boronic acids to introduce the benzyloxy group or other substituents at the 3-position.

Step Reagents & Conditions Yield (%) Notes
Triflate formation Tf₂O, TEA, DCM, room temperature, 1 h 83-85 Key intermediate for coupling
Suzuki coupling Pyrazole triflate + Boronic acid, Pd(PPh₃)₄, K₃PO₄, 1,4-dioxane, reflux 70-90 Versatile for various substituents
Reaction Step Typical Conditions Optimization Notes
Cyclocondensation Aprotic solvent + HCl, ambient temperature Acid concentration critical for yield
Benzylation NaH, DMF, 0–60 °C Temperature control avoids side reactions
Triflate formation Tf₂O, TEA, DCM, room temperature Short reaction time (1 h)
Cross-coupling Pd(PPh₃)₄ catalyst, K₃PO₄ base, inert atmosphere, reflux Degassed solvents improve yield

The synthesized this compound is characterized by:

  • NMR Spectroscopy: ¹H NMR shows benzylic CH₂ protons around δ 5.3 ppm and aromatic protons at δ 7.2–7.5 ppm; methyl group on N-1 appears near δ 3.7 ppm.
  • Mass Spectrometry: Confirms molecular ion peak consistent with the molecular weight.
  • X-ray Crystallography: Used to confirm molecular structure and substitution pattern when necessary.
Preparation Step Method/Reaction Type Key Reagents/Conditions Yield Range (%) Notes
Pyrazole ring formation Cyclocondensation Hydrazine + 1,3-dicarbonyl, DMF + HCl 70–90 Mild, regioselective
Benzyloxy group introduction Nucleophilic substitution Benzyl chloride, NaH, DMF, 0–60 °C 73–85 Straightforward, scalable
Benzyloxy group introduction Pd-catalyzed cross-coupling Pyrazole triflate + benzyl boronic acid, Pd(PPh₃)₄, K₃PO₄, reflux 70–90 High selectivity, versatile
N-1 Methylation Alkylation Methyl iodide or dimethyl sulfate, base 80–95 Performed post-benzylation

The preparation of this compound is well-established through classical cyclocondensation followed by selective functionalization steps. Modern palladium-catalyzed cross-coupling techniques have enhanced the versatility and efficiency of introducing the benzyloxy group, allowing for high yields and regioselectivity. Optimization of reaction conditions, including solvent choice, temperature, and catalyst loading, is critical for maximizing product quality and scalability. These methods are supported by comprehensive spectroscopic and crystallographic characterization to ensure structural integrity.

Chemical Reactions Analysis

Ether Cleavage Reactions

The benzyloxy group undergoes cleavage under hydrogenolytic or acidic conditions, enabling selective deprotection:

Reaction TypeConditionsProductYieldSource
HydrogenolysisH₂, Pd/C catalyst, ethanol, 25°C3-Hydroxy-1-methyl-1H-pyrazole78–85%
Acidic hydrolysisHCl (conc.), reflux, 6 hr3-Hydroxy-1-methyl-1H-pyrazole65–70%

This reaction is pivotal for generating hydroxylated intermediates used in further functionalization.

Electrophilic Substitution

The pyrazole ring participates in electrophilic substitution, with regioselectivity dictated by substituents:

  • Nitration :
    Reacts with nitric acid (HNO₃) in sulfuric acid at 0–5°C to yield 4-nitro-3-(benzyloxy)-1-methyl-1H-pyrazole. The methyl group directs electrophiles to the 4-position .

  • Sulfonation :
    Fuming H₂SO₄ at 80°C produces the 5-sulfo derivative, though yields are moderate (50–60%) due to steric hindrance.

Condensation Reactions

The compound acts as a nucleophile in condensations with carbonyl-containing species:

PartnerConditionsProductApplicationSource
AldehydesK₂CO₃, DMF, 80°CSchiff base derivativesAnticancer agents
KetonesBF₃·Et₂O, CH₂Cl₂, refluxFused pyrazolo[1,5-a]pyrimidinesFluorescent probes

These reactions exploit the electron-rich pyrazole ring for constructing heterocyclic frameworks .

Oxidation and Reduction

  • Oxidation :
    Treatment with KMnO₄ in acidic medium oxidizes the methyl group to a carboxylic acid, forming 3-(benzyloxy)-1H-pyrazole-4-carboxylic acid (65% yield).

  • Reduction :
    NaBH₄ in methanol reduces the pyrazole ring’s double bond, yielding pyrazoline derivatives (non-aromatic intermediates).

Cross-Coupling Reactions

The benzyloxy group facilitates palladium-catalyzed couplings:

ReactionCatalytic SystemProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DME3-Aryloxy-1-methyl-1H-pyrazoles70–80%
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃N-alkylated pyrazole derivatives60–75%

These reactions enable modular synthesis of biaryl and amine-containing analogs .

Cycloaddition Reactions

Participates in 1,3-dipolar cycloadditions with diazo compounds to form pyrazolo[5,1-a]isoquinolines, which exhibit antitumor activity .

Functional Group Interconversion

  • Esterification :
    Reacts with acyl chlorides (e.g., acetyl chloride) to form esters at the 4-position (85% yield).

  • Nucleophilic substitution :
    The benzyloxy group is displaced by amines (e.g., morpholine) under microwave irradiation, yielding 3-amino derivatives.

Key Structural Insights:

  • Electronic effects : The methyl group enhances ring electron density, increasing reactivity toward electrophiles.

  • Steric effects : The benzyloxy group hinders substitutions at the 5-position, favoring 4-substitution .

Scientific Research Applications

Pharmacological Activities

3-(Benzyloxy)-1-methyl-1H-pyrazole has been studied for its potential pharmacological properties, which include:

  • Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest its potential as a lead compound for developing new antimicrobial agents.
  • Anti-inflammatory Effects : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokines in cell cultures treated with lipopolysaccharides (LPS). This property highlights its potential role in managing inflammatory diseases.
  • Cytotoxic Activities : Various pyrazole analogs, including this compound, have shown cytotoxic effects against cancer cell lines, suggesting their application in cancer therapy. The modulation of cellular pathways involved in apoptosis and cell proliferation is a key area of research .

Case Study 1: Antimicrobial Efficacy

A study focused on the antimicrobial efficacy of this compound revealed significant activity against various bacterial strains. The compound demonstrated the ability to inhibit bacterial growth effectively, with MIC values indicating its potential as a novel antimicrobial agent.

Case Study 2: Anti-inflammatory Mechanism

In another study, the anti-inflammatory properties of this compound were investigated through assays measuring cytokine levels in treated cell cultures. The results showed a marked reduction in inflammatory markers, suggesting that this compound could be useful in treating conditions characterized by excessive inflammation.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparative analysis with structurally similar compounds is essential. The following table summarizes key features:

Compound NameStructural FeaturesUnique Aspects
Ethyl 3-(phenyl)-1H-pyrazole-4-carboxylateContains a phenyl group instead of benzyloxyDifferent substitution pattern affects reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-4-carboxylateCarboxylate at the 4-positionVariation in position influences biological activity
Ethyl 3-methyl-1H-pyrazole-5-carboxylic acidMethyl group instead of benzyloxyAlters solubility and reactivity
Ethyl 3-(benzyloxy)-1H-pyrazole-3-carboxylateCarboxylate at the 3-positionDifferent spatial orientation may affect binding

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further stabilizing the compound-target complex.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

3-(Chloromethyl)-1-methyl-1H-pyrazole
  • Structure : Features a chloromethyl (-CH₂Cl) group at position 3 and a methyl group at position 1.
  • Properties :
    • Boiling point: 146–148 °C; Density: 1.2 g/cm³; pKa: 1.31 (predicted) .
    • Hazard: Corrosive (RIDADR UN3265), requiring careful handling .
  • Comparison : The chloromethyl group introduces higher reactivity compared to the benzyloxy group, making it useful in alkylation reactions but posing safety challenges. The absence of an aromatic ether reduces lipophilicity compared to 3-(Benzyloxy)-1-methyl-1H-pyrazole.
1-Benzyl-4-methoxy-1H-pyrazole
  • Structure : Contains a benzyl group (-CH₂C₆H₅) at position 1 and a methoxy (-OCH₃) group at position 4 .
  • The benzyl group at position 1 may sterically hinder interactions at the pyrazole nitrogen, unlike the methyl group in the target compound.
3-(tert-Butyl)-1-methyl-1H-pyrazole
  • Structure : Features a bulky tert-butyl (-C(CH₃)₃) group at position 3 and a methyl group at position 1 .
  • Biological Relevance : This compound is part of inhibitors showing high affinity for cysteine cathepsins (e.g., hCatL). Modifications at the P1 position (e.g., Phe residue) influence selectivity .

Functionalized Pyrazole Derivatives

4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine
  • Structure : Includes a benzodioxole ring at position 4 and an amine group at position 5 .
  • Applications: Exhibits antidepressant, antifungal, and anticancer activities due to the amino-pyrazole backbone .
1-Benzoyl-3-(pyridin-2-yl)-1H-pyrazole
  • Structure : Contains a benzoyl (-COC₆H₅) group at position 1 and a pyridyl group at position 3 .
  • Applications : Functions as a tridentate ligand (ONN) in coordination chemistry, leveraging the pyridine and carbonyl groups .

Halogenated and Brominated Analogs

3-(Benzyloxy)-4-bromo-1-ethyl-1H-pyrazole
  • Structure : Differs by a bromine atom at position 4 and an ethyl (-CH₂CH₃) group at position 1 .
  • Applications : Used in research and development for further functionalization via Suzuki coupling (boronic ester derivatives are listed) .
  • Comparison: The bromine atom enables cross-coupling reactions, offering synthetic versatility absent in the non-halogenated target compound.

Biological Activity

3-(Benzyloxy)-1-methyl-1H-pyrazole is a synthetic organic compound with significant biological activity, particularly within the realms of pharmacology and agricultural chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The compound has a molecular formula of C11_{11}H11_{11}N3_{3}O and a molecular weight of 233.22 g/mol. Its structure features a pyrazole ring substituted with a benzyloxy group at position 3 and a methyl group at position 1. This unique arrangement of functional groups contributes to its biological activity, enabling interactions with various biological targets.

Biological Activities

This compound and its derivatives have been investigated for several biological activities, including:

  • Antimicrobial Activity : Studies have demonstrated the compound's ability to inhibit the growth of various microbial strains, including bacteria and fungi. For example, derivatives have shown effectiveness against Bacillus subtilis and Aspergillus niger .
  • Anticancer Properties : Research indicates that this compound can inhibit tubulin polymerization, which is crucial for cancer cell proliferation. In vitro studies have shown cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer), SiHa (cervical cancer), and PC-3 (prostate cancer) .
  • Enzyme Inhibition : The compound has been noted for its ability to inhibit key enzymes involved in metabolic pathways, such as succinate dehydrogenase. This inhibition can lead to reduced growth in fungal pathogens .

The mechanisms through which this compound exerts its biological effects include:

  • Binding Affinity : Interaction studies reveal that the compound binds to specific enzymes or receptors within biological systems. For instance, molecular docking studies have illustrated how structural modifications can enhance binding affinity to targets like tubulin .
  • Inhibition of Tubulin Polymerization : Compounds derived from this pyrazole structure have been shown to bind at the colchicine-binding site on tubulin, disrupting microtubule formation essential for cell division .

Case Studies

Several studies have highlighted the efficacy of this compound in various applications:

  • Study on Anticancer Activity : A study synthesized several derivatives of the compound and evaluated their cytotoxic effects on different cancer cell lines. Among the tested compounds, one derivative exhibited significant inhibition of cell growth compared to standard anticancer drugs .
  • Antimicrobial Evaluation : Another research effort focused on evaluating the antimicrobial properties against multiple bacterial and fungal strains. The results indicated that certain derivatives had comparable efficacy to conventional antibiotics .

Comparative Analysis with Related Compounds

The following table summarizes some related compounds and their unique features:

Compound NameStructureUnique Features
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acidStructureContains difluoromethyl group; used as a fungicide.
3-(Phenoxy)-1-methyl-1H-pyrazole-4-carboxylic acidStructureExhibits insecticidal properties; phenoxy group enhances lipophilicity.
5-Arylpyrazole derivativesStructureDiverse aryl groups lead to varied biological activities; potential anticancer agents.

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